2,4-Diphenylpyrylium tetrafluoroborate

Vue d'ensemble

Description

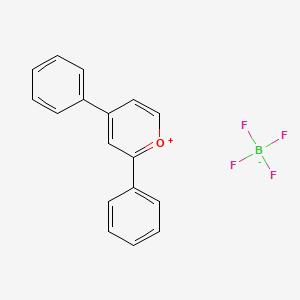

2,4-Diphenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C₁₇H₁₃BF₄O. It is a pyrylium salt, characterized by a positively charged pyrylium ring substituted with two phenyl groups at the 2 and 4 positions, and a tetrafluoroborate anion. This compound is known for its applications in various fields, including chemistry and material science, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylpyrylium tetrafluoroborate typically involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in a solvent such as 1,2-dichloroethane, and the mixture is heated under reflux conditions. The product is then crystallized and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Derivatization for Analytical Detection

DPP-TFB serves as a derivatization reagent to enhance the detection of neurotransmitters and amino acids in liquid chromatography-mass spectrometry (LC-MS). Key reactions include:

-

Reaction with Dopamine (DA) : Forms a derivative with a mass shift of +105.0 Da ( 368.2 → original DA mass 153.1 Da) .

-

Reaction with γ-aminobutyric acid (GABA) : Yields a derivative at 318.2 (original GABA mass 103.1 Da) .

Key Benefits :

-

Shifts detection to positive ion mode, eliminating dual-polarity requirements .

-

Generates diagnostic fragment ions (e.g., 232.1 for the pyranylium moiety) in tandem MS .

Synthetic Methods and Optimization

DPP-TFB is synthesized via acid-catalyzed cyclization of chalcones and acetophenones. A continuous-flow approach significantly reduces reaction time compared to batch methods :

Cycloaddition Reactions

DPP-TFB participates in redox-neutral 1,3-dipolar cycloadditions with 2H-azirines under blue light:

Table 2: Substrate Scope for Cycloaddition Products

| Entry | 2H-Azirine Substituent | Pyrylium Salt Substituent | Product Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2,4,6-Triphenyl | 65 |

| 2 | Thiophen-2-yl | 4-(p-Tolyl) | 51 |

Conditions : Acetonitrile solvent, blue LED irradiation, room temperature .

Anion-π Interactions and Electronic Tuning

Electron-deficient pyrylium cores in DPP-TFB enable anion-π interactions, useful in supramolecular chemistry. Substituents on aryl rings modulate electron density, as shown by NMR and crystallographic studies .

Stability and Reaction Suitability

Applications De Recherche Scientifique

2,4-Diphenylpyrylium Tetrafluoroborate: Comprehensive Applications in Scientific Research

This compound has demonstrated significant utility across multiple scientific domains, with particularly notable applications in analytical chemistry and spectroscopic techniques.

Mass Spectrometry Derivatization

This compound serves as a critical derivatizing agent in advanced mass spectrometry techniques, specifically for:

- Amino acid analysis

- Neurotransmitter detection

- Enhanced molecular characterization

Derivatization Capabilities

In a comprehensive comparative study, researchers evaluated the compound's performance in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Key findings include:

| Target Molecule | Mass Increase | Detection Efficiency |

|---|---|---|

| Dopamine | +215.1 Da | Significant improvement |

| L-DOPA | +215.1 Da | Moderate enhancement |

| GABA | +215.1 Da | Substantial signal boost |

Unique Advantages:

- Enables positive ion mode detection

- Improves signal-to-noise ratios

- Facilitates tandem MS fragmentation analysis

Synthetic Chemistry Applications

The compound demonstrates versatility in organic synthesis, particularly in:

Spectroscopic Characterization

Researchers have extensively studied the compound's spectroscopic properties, revealing:

- Molecular fragmentation patterns

- Ionization characteristics

- Structural transformation mechanisms

Mécanisme D'action

The mechanism of action of 2,4-Diphenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor due to the positively charged pyrylium ring. This property makes it useful in various chemical reactions where electron transfer is crucial. The molecular targets and pathways involved include interactions with neurotransmitters and other small molecules, enhancing their detection and analysis in mass spectrometry .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with an additional phenyl group at the 6 position.

4,4’-Bis(2,6-diphenylpyrylium tetrafluoroborate): Contains two pyrylium rings linked by a central structure.

Uniqueness

2,4-Diphenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly effective in applications such as MALDI-MS for neurotransmitter imaging, where sensitivity and selectivity are paramount .

Activité Biologique

2,4-Diphenylpyrylium tetrafluoroborate is an organic compound characterized by its pyrylium cation and tetrafluoroborate anion. Its molecular formula is and it has garnered interest due to its unique photochemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

The primary biological activity of this compound is attributed to its role as a photosensitizer . Upon exposure to light, the compound can absorb photons and enter an excited state, facilitating energy transfer to other molecules. This process is crucial in various chemical reactions, particularly in photochemistry where it can catalyze transformations under mild conditions.

Photocatalytic Activity

Research indicates that this compound can act as a photocatalyst , promoting chemical reactions without being consumed in the process. It has shown efficacy in converting phenols to thiophenols through interactions with O-aryl carbamothioates, highlighting its potential utility in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several studies have demonstrated the biological implications of this compound:

- Visible Light-Mediated Reactions : A study explored the redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with this compound under visible light irradiation. The results indicated that this compound acts as both a dipolarophile and a photosensitizer, facilitating efficient product formation with yields ranging from 50-65% .

- Thyroid Hormone Metabolite Derivatization : Research involving the derivatization of thyroid hormone metabolites using this compound highlighted its role in biochemical pathways. However, the study noted a lack of detectable endogenous metabolites post-reaction, suggesting further investigation is required to elucidate its metabolic pathways .

Summary of Biological Activities

Propriétés

IUPAC Name |

2,4-diphenylpyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13O.BF4/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h1-13H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQMGBPYNJPPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.